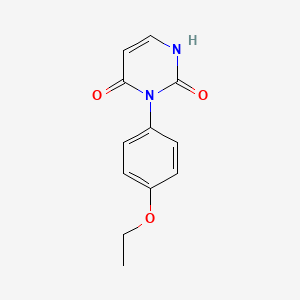
3-(4-乙氧基苯基)嘧啶-2,4(1H,3H)-二酮
描述
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an ethoxyphenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.
科学研究应用
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Pyrido[2,3-d]pyrimidines have been found to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The interaction of pyrido[2,3-d]pyrimidines with these targets can inhibit their activity, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
The inhibition of these targets can affect various biochemical pathways, including those involved in cell growth, proliferation, and survival .
Result of Action
The inhibition of the aforementioned targets can lead to a variety of cellular effects, including the induction of apoptosis and the inhibition of cell proliferation .
生化分析
Biochemical Properties
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain protein kinases, which are crucial for cell signaling and regulation. The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, it can modulate the expression of genes associated with cell cycle regulation and apoptosis, thereby affecting cell function and viability .
Molecular Mechanism
At the molecular level, 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . This inhibition can result in cell cycle arrest and apoptosis. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization within mitochondria can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with urea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-nitrophenyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
属性
IUPAC Name |
3-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-11(15)7-8-13-12(14)16/h3-8H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYIVHHMUJALQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


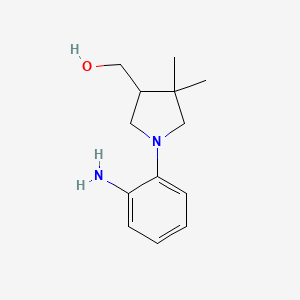
![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)
![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)
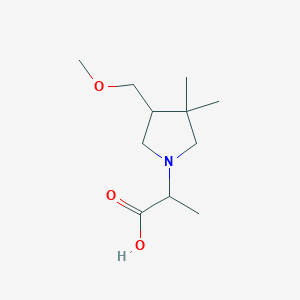


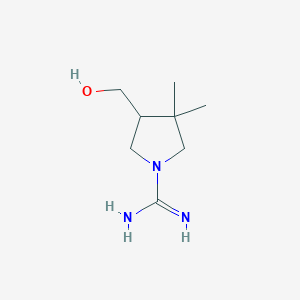
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)

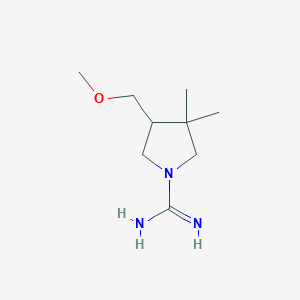
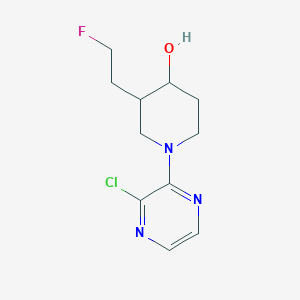
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)

